molecular formula C21H28N4O5S B2377539 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-25-7

8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2377539
CAS No.: 1021265-25-7
M. Wt: 448.54
InChI Key: RHKOPVSMKVQFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. The initial step often includes the formation of the indolin-5-yl sulfonyl group, followed by the construction of the spirocyclic triazaspirodecane core. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as serotonin and tryptophan share the indole core structure.

    Spirocyclic Compounds: Similar spirocyclic structures include spirooxindoles and spirocyclic piperidines.

Uniqueness

What sets 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its combination of the indole and spirocyclic motifs, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

8-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-4-9-24-19(27)21(22-20(24)28)7-10-23(11-8-21)31(29,30)17-5-6-18-16(13-17)12-14(2)25(18)15(3)26/h5-6,13-14H,4,7-12H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKOPVSMKVQFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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